molecular formula C11H26ClN B14395503 N-propyloctan-1-amine;hydrochloride CAS No. 88552-74-3

N-propyloctan-1-amine;hydrochloride

Cat. No.: B14395503
CAS No.: 88552-74-3
M. Wt: 207.78 g/mol
InChI Key: UESNFKXHZYDEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: n-Propylamine hydrochloride (synonyms: propane-1-amine hydrochloride, 1-aminopropane hydrochloride) . Molecular Formula: C₃H₉N·HCl. Molecular Weight: 95.5 g/mol (calculated from formula). Purity: ≥98.5% (dry basis) . Physicochemical Properties:

  • Appearance: White crystalline solid.
  • pH (1:100 solution): ~5 .

Applications: Primarily used as a reagent in organic synthesis, pharmaceutical intermediates, and analytical chemistry.

Properties

CAS No.

88552-74-3

Molecular Formula

C11H26ClN

Molecular Weight

207.78 g/mol

IUPAC Name

N-propyloctan-1-amine;hydrochloride

InChI

InChI=1S/C11H25N.ClH/c1-3-5-6-7-8-9-11-12-10-4-2;/h12H,3-11H2,1-2H3;1H

InChI Key

UESNFKXHZYDEDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyloctan-1-amine;hydrochloride typically involves the alkylation of octan-1-amine with a propyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Octan-1-amine+Propyl halideN-propyloctan-1-amine+Hydrochloric acid\text{Octan-1-amine} + \text{Propyl halide} \rightarrow \text{N-propyloctan-1-amine} + \text{Hydrochloric acid} Octan-1-amine+Propyl halide→N-propyloctan-1-amine+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of stannous chloride as an antioxidant during the crystallization process can improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso compounds, nitriles, amides.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Alkylated amines, amides

Scientific Research Applications

N-propyloctan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-propyloctan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, donating its lone pair of electrons to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Key Evidence
n-Propylamine hydrochloride C₃H₉N·HCl 95.5 Linear aliphatic chain Organic synthesis, intermediates
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₁ClN·HCl 158.5 Chloro, dimethylamino Pharma intermediate (alkylation)
2-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₁ClN·HCl 158.5 Chloro (position 2), dimethylamino Isomer-specific reactions
N-Methyl-1-phenylpropan-1-amine hydrochloride C₁₀H₁₃N·HCl 187.7 Phenyl, methyl Forensic/research reference standard

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility Profile Stability Notes Evidence
n-Propylamine hydrochloride Water: High; Chloroform: High; Methanol: Low Stable under dry, cool conditions
Nortriptyline hydrochloride Water: High; Methanol: Limited; Ether: Insoluble Light-sensitive; hygroscopic
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride Water: Moderate (chloro enhances polarity) Reacts with strong bases/oxidizers

Functional Differences

Substituent Effects :

  • Chloro groups (e.g., in 3-chloro derivatives) increase polarity and reactivity, enabling participation in nucleophilic substitutions .
  • Aromatic rings (e.g., N-methyl-1-phenylpropan-1-amine) enhance UV activity, making them suitable for HPLC analysis .

Application Divergence: n-Propylamine hydrochloride is a simple aliphatic amine used in bulk synthesis. Nortriptyline hydrochloride (a tricyclic antidepressant) has clinical applications due to its dibenzocycloheptene backbone . N-Methyl-1-phenylpropan-1-amine hydrochloride serves as a forensic reference standard, reflecting its niche analytical role .

Isomerism :

  • Positional isomers (e.g., 2-chloro vs. 3-chloro derivatives) exhibit distinct reactivity. For example, 3-chloro derivatives are more sterically accessible for SN2 reactions .

Limitations in Data Availability

  • Toxicological Profiles : Physiological and toxicological data are unavailable for several compounds (e.g., N-methyl-1-phenylpropan-1-amine hydrochloride) .
  • Stability Data : Detailed degradation studies (e.g., under heat or UV light) are absent for simpler amines like n-propylamine hydrochloride .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.